molecular formula C7H5BrN2 B1440000 7-bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-63-8

7-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1440000
M. Wt: 197.03 g/mol
InChI Key: GMAJQSFTXCWJHA-UHFFFAOYSA-N
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Description

7-bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached . The exact mass is 195.963608 Da .


Physical And Chemical Properties Analysis

7-bromo-1H-pyrrolo[3,2-b]pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 336.4±22.0 °C at 760 mmHg, and a flash point of 157.3±22.3 °C . It is a solid at room temperature .

Scientific Research Applications

Kinase Inhibitor Design

7-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that serves as a versatile scaffold in the design of kinase inhibitors. The structural versatility of pyrrolopyridine allows it to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase. This feature makes it a frequent component in the development of kinase inhibitors for therapeutic applications. The pyrrolopyridine scaffold can achieve multiple kinase binding modes due to elements it shares with both pyrrolo[2,3-b]pyridine and indazole, enhancing its utility in drug design (Wenglowsky, 2013).

Optical Sensors Development

Compounds featuring pyrrolopyridine structures have been explored for their potential in the development of optical sensors. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Pyrrolopyridine derivatives have been utilized as recognition units in the synthesis of optical sensors, highlighting their significance beyond pharmaceutical applications to include analytical chemistry (Jindal & Kaur, 2021).

Enhancing Drug Discovery and Development

The pyrrolopyridine ring is prominently used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. Pyrrolopyridine derivatives are part of a wide array of bioactive molecules characterized by target selectivity, which underscores the importance of this scaffold in drug discovery and development (Li Petri et al., 2021).

Application in Agrochemicals

Pyridine-based compounds, including those incorporating the pyrrolopyridine structure, have found significant use as agrochemicals, such as fungicides, insecticides, and herbicides. The efficiency of discovering novel lead compounds in the agrochemical field benefits from the structural attributes of pyrrolopyridine derivatives, facilitating the development of new agrochemicals that meet changing market requirements (Guan et al., 2016).

Anticancer Research

In the realm of anticancer research, pyrrolopyridine derivatives have been investigated for their biological activity against various cancer cell lines. The structural similarity of pyrrolopyridine to ATP allows these compounds to act as kinase inhibitors, a crucial mechanism in targeting cancer cells. The design of pyrrolopyridine analogues for anticancer therapy emphasizes the scaffold's potential in creating effective cancer treatments (El-Gamal & Anbar, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAJQSFTXCWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676844
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190318-63-8
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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